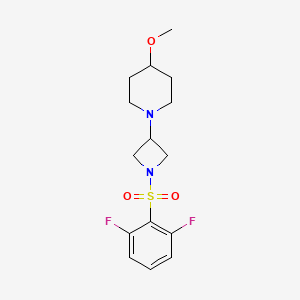

(4-Nitro-2-trifluoromethyl-phenyl)-acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

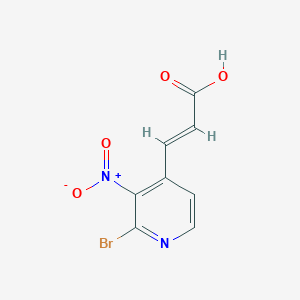

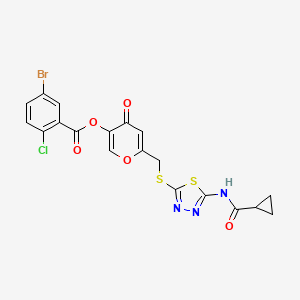

(4-Nitro-2-trifluoromethyl-phenyl)-acetonitrile, also known as 4-Nitro-2-trifluoromethylphenylacetonitrile, is an organic compound that has been used for a variety of scientific research applications. It is a colorless liquid with a melting point of 27–29 °C and a boiling point of 146–148 °C. It is an important intermediate in the synthesis of organic compounds and has been used in the synthesis of pharmaceuticals, pesticides, and other chemical compounds.

Applications De Recherche Scientifique

Stability and Degradation Pathways

A study focusing on nitisinone, a compound related to (4-Nitro-2-trifluoromethyl-phenyl)-acetonitrile, highlights its stability under various conditions and identifies major degradation products, such as 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA). These findings are crucial for understanding the compound's behavior in environmental and medical contexts (Barchańska et al., 2019).

Environmental Fate of Nitrophenols

Nitrophenols, including compounds similar to this compound, are reviewed for their atmospheric occurrence and sources, including combustion processes and pesticide hydrolysis. Their formation through atmospheric nitration and implications for environmental health are discussed, emphasizing the need for further research to fill gaps in our understanding of their environmental fate (Harrison et al., 2005).

Analytical Methods in Pharmaceutical Monitoring

The review by Kogawa et al. (2019) emphasizes the importance of analytical methods, including high-performance liquid chromatography (HPLC), for the quality control of pharmaceutical compounds, which could apply to the monitoring of compounds like this compound. Such methods ensure the drug's efficacy and safety, highlighting the need for environmentally conscious analytical practices in the pharmaceutical industry (Kogawa et al., 2019).

Wastewater Management and Nitrous Oxide Emissions

Research into wastewater management reveals the role of microbial communities in the production of nitrous oxide (N2O), a potent greenhouse gas. These studies highlight the complexities of microbial processes such as nitrification and denitrification in soils and wastewater systems, which can be influenced by compounds like this compound. Understanding these processes is vital for developing strategies to minimize N2O emissions and improve wastewater management practices (Braker & Conrad, 2011).

Adsorption Studies for Water Treatment

Adsorption behavior of phenol and nitrophenol on activated carbon from a basal salt medium provides insight into the removal of pollutants similar to this compound in water treatment processes. This research underlines the importance of understanding adsorption mechanisms and kinetics for effective water purification and environmental protection (Kumar et al., 2007).

Propriétés

IUPAC Name |

2-[4-nitro-2-(trifluoromethyl)phenyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)8-5-7(14(15)16)2-1-6(8)3-4-13/h1-2,5H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUZIVAKGINWKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2551946.png)

![((4-Ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2551947.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-(3-bromo-2-thienyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B2551960.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2551961.png)

![4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2551965.png)

![2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2551967.png)